1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide
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Overview
Description
1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide is a chemical compound with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a ketone functional group
Preparation Methods
The synthesis of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide typically involves the reaction of piperidine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This mechanism is similar to that of other sulfonamide-based drugs, which are used to treat bacterial infections by inhibiting folate synthesis.
Comparison with Similar Compounds
1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide can be compared with other similar compounds, such as:
Piperidine derivatives: These include compounds like 1-(1-oxo-3-phenyl-2-propenyl)piperidine and (E)-1-(piperidin-1-yl)octadec-2-en-1-one, which share the piperidine ring structure but differ in their functional groups and overall molecular structure
Sulfonamides: Compounds like 2-{[1-oxo-1-(piperidin-1-yl)propane-2-]sulfonyl}propanoic acid and 2-{[1-oxo-1-(piperidin-1-yl)propane-2-]sulfonyl}acetic acid, which contain the sulfonamide group but have different substituents and molecular frameworks
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16N2O3S |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-oxo-1-piperidin-1-ylpropane-2-sulfonamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3,(H2,9,12,13) |
InChI Key |
DTRDBRJBKSDWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)S(=O)(=O)N |
Origin of Product |
United States |
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